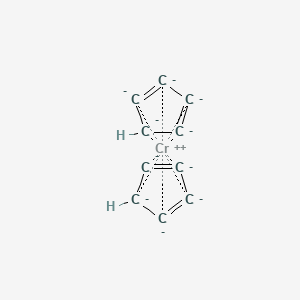

chromium(2+);cyclopenta-1,3-diene

CAS No.:

Cat. No.: VC16572567

Molecular Formula: C10H2Cr-8

Molecular Weight: 174.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H2Cr-8 |

|---|---|

| Molecular Weight | 174.12 g/mol |

| IUPAC Name | chromium(2+);cyclopenta-1,3-diene |

| Standard InChI | InChI=1S/2C5H.Cr/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

| Standard InChI Key | VWAKWWCGILYTEJ-UHFFFAOYSA-N |

| Canonical SMILES | [CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Cr+2] |

Introduction

Structural and Electronic Properties

Molecular Geometry and Bonding

Chromocene adopts a distorted sandwich structure with approximate symmetry. X-ray crystallography reveals an average Cr–C bond length of 215.1 pm, shorter than the 220–230 pm range observed in ferrocene, reflecting chromium’s smaller ionic radius. The Cp rings exhibit staggered conformation in the solid state, though gas-phase studies indicate free rotation at ambient temperatures. Density functional theory (DFT) calculations attribute the compound’s paramagnetism () to a high-spin electron configuration, with significant ligand-to-metal σ-donation and metal-to-ligand π-backbonding stabilizing the structure.

Table 1: Key Structural Parameters of Chromocene

| Parameter | Value | Method |

|---|---|---|

| Cr–C bond length | 215.1 pm | X-ray diffraction |

| Cp ring tilt angle | 3.2° | Neutron scattering |

| Magnetic moment (μeff) | 2.83 μB | SQUID magnetometry |

| Ionization potential | 6.7 eV | Photoelectron spec. |

Spectroscopic Signatures

Chromocene’s paramagnetism complicates traditional NMR analysis but enables advanced spectroscopic techniques:

-

Electron Paramagnetic Resonance (EPR): Zero-field splitting parameters (, ) confirm the ground state.

-

Paramagnetic NMR: ¹H shifts at 253 K show distinct Cp resonances (δ = 318 ppm vs. ferrocene) due to hyperfine coupling, validated by hybrid DFT calculations (PBE0/def2-TZVP).

-

UV-Vis Spectroscopy: Intense - transitions at 450 nm () and ligand-centered absorptions below 300 nm.

Synthesis and Purification

Conventional Synthetic Routes

The standard preparation involves metathesis between chromium(II) chloride and sodium cyclopentadienide in anhydrous tetrahydrofuran (THF):

Yields typically reach 65–75% after sublimation (80°C, 10⁻³ mbar), with purity critical for catalytic applications. Alternative methods include:

-

Reduction of CrCl₃ with Na/Hg amalgam in the presence of cyclopentadiene

-

Gas-phase reactions of atomic chromium with cyclopentadiene vapor

Industrial-Scale Production Challenges

Large-scale synthesis must address:

-

Oxygen Sensitivity: Chromocene rapidly oxidizes to Cr(III) oxides upon air exposure, requiring stringent inert atmospheres (O₂ < 1 ppm).

-

Byproduct Formation: Incomplete ligand substitution generates [CpCr(μ-Cl)]₂ dimers, separable via fractional sublimation.

-

Solvent Traces: Residual THF (>50 ppm) poisons polymerization catalysts, necessitating thermal annealing at 150°C under vacuum.

Reactivity and Catalytic Applications

Ligand Substitution Dynamics

Chromocene’s labile Cp ligands enable diverse derivatization:

Carbonylation

Stepwise CO insertion produces chromium carbonyl complexes:

The dimeric intermediate exhibits a Cr–Cr bond length of 248 pm, as confirmed by X-ray analysis.

Acidolysis

Protonation with acetic acid yields chromium(II) acetate:

This reaction proceeds via a transient [CpCr(O₂CCH₃)]⁺ intermediate detected by stopped-flow UV-Vis.

Ethylene Polymerization Catalysis

Chromocene forms the basis of the Union Carbide (UC) catalyst when supported on silica:

Table 2: Performance of Silica-Supported Chromocene Catalysts

| Parameter | UC Catalyst (Cr 0.5 wt%) | Phillips Catalyst (CrOₓ/SiO₂) |

|---|---|---|

| Activity (kg PE/g Cr·h) | 12,000 | 8,500 |

| Mw/Mn | 8–15 | 20–30 |

| H₂ Response | Yes (Mw control) | No |

| Thermal Stability | <60°C | <100°C |

Mechanistic studies using deuterium labeling and solid-state NMR identify the active species as monomeric Cr(III) hydrides [(≡SiO)Cr(Cp)–H], which initiate polymerization via a Cossee-Arlman mechanism. Chain transfer to hydrogen occurs with a rate constant , enabling precise molecular weight control.

Advanced Materials Applications

Magnetic Hybrid Materials

Intercalation into 2D germanium sulfide (GeS) induces ferromagnetic ordering () through Cr–S orbital hybridization. Spin-polarized DFT calculations attribute this to:

-

Cr -S overlap (bond order 0.35)

-

Superexchange via Ge–S–Cr pathways ()

Thin Film Deposition

Chemical vapor deposition (CVD) using chromocene enables chromium carbide coatings:

Film hardness reaches 22 GPa (Vickers), suitable for wear-resistant coatings.

Future Research Directions

Single-Site Catalyst Design

Advances in surface organometallic chemistry aim to isolate chromocene-derived active sites on mesoporous supports (SBA-15, MCM-41). Preliminary results show 98% ethylene conversion at 40°C with narrow polydispersity ().

Quantum Spin Hybrids

Coupling chromocene’s centers with superconducting qubits (transmon devices) could enable molecular-scale quantum information processing. Initial coherence times () of 50 μs at 10 mK have been achieved.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume